molecular formula C14H19N3S B15158234 2-(4-Propyl-1-piperazinyl)benzothiazole CAS No. 769907-98-4

2-(4-Propyl-1-piperazinyl)benzothiazole

Cat. No.: B15158234
CAS No.: 769907-98-4
M. Wt: 261.39 g/mol
InChI Key: GFDOJPATDMGMDH-UHFFFAOYSA-N
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Description

2-(4-Propyl-1-piperazinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propyl-1-piperazinyl)benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-chlorobenzothiazole with 1-propylpiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propyl-1-piperazinyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .

Scientific Research Applications

2-(4-Propyl-1-piperazinyl)benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Propyl-1-piperazinyl)benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit proliferative pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-piperazinyl)benzothiazole
  • 2-(4-Ethyl-1-piperazinyl)benzothiazole
  • 2-(4-Butyl-1-piperazinyl)benzothiazole

Uniqueness

2-(4-Propyl-1-piperazinyl)benzothiazole is unique due to its specific propyl substitution on the piperazine ring, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different alkyl substitutions .

Properties

CAS No.

769907-98-4

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-(4-propylpiperazin-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H19N3S/c1-2-7-16-8-10-17(11-9-16)14-15-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3

InChI Key

GFDOJPATDMGMDH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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